Peptide 46

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Peptide 46 is a segment of the larger P53 protein, which is a crucial tumor suppressor in humans. This protein plays a significant role in regulating the cell cycle and preventing cancer formation. It is often referred to as the “guardian of the genome” due to its role in maintaining genomic stability by preventing mutations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Peptide 46 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, often using reagents like Fmoc (9-fluorenylmethyloxycarbonyl) for protecting amino groups and HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) as a coupling agent .

Industrial Production Methods: Industrial production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the repetitive cycles of deprotection and coupling, ensuring high purity and yield. Post-synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Analyse Des Réactions Chimiques

Types of Reactions: Peptide 46 can undergo various chemical reactions, including:

Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis using specific reagents and conditions.

Major Products: The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Applications De Recherche Scientifique

Peptide 46 has a wide range of applications in scientific research:

Chemistry: Used in studies to understand peptide synthesis and modifications.

Biology: Essential in research on cell cycle regulation, apoptosis, and DNA repair mechanisms.

Medicine: Investigated for its role in cancer therapy, particularly in restoring the function of mutated P53 in tumors.

Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting P53 pathways

Mécanisme D'action

The mechanism by which Peptide 46 exerts its effects involves binding to DNA and regulating the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair. The P53 protein can activate or repress the transcription of target genes, leading to cellular responses that prevent tumor development. Key molecular targets include genes like p21, which inhibits cyclin-dependent kinases, and BAX, which promotes apoptosis .

Comparaison Avec Des Composés Similaires

MDM2 Inhibitors: These compounds inhibit the interaction between P53 and MDM2, a negative regulator of P53.

Nutlin-3: A small molecule that disrupts the P53-MDM2 interaction, leading to the stabilization and activation of P53.

PRIMA-1: A compound that restores the function of mutant P53 proteins.

Uniqueness: Peptide 46 is unique due to its specific sequence and role in the P53 protein’s tumor-suppressing functions. Unlike other compounds that target P53 indirectly, this peptide segment is a direct part of the P53 protein, making it crucial for understanding the protein’s structure and function .

Activité Biologique

Peptide 46, a synthetic 22-mer derived from the C-terminal domain of the p53 tumor suppressor protein, has garnered significant attention due to its ability to reactivate mutant p53 proteins in various human tumors. This article explores the biological activity of this compound, including its mechanisms of action, experimental findings, and implications for cancer therapy.

This compound functions primarily through its interaction with mutant forms of p53. The peptide binds to both the core and C-terminal domains of p53, facilitating a restoration of its growth suppressor functions. The critical residues within this compound, particularly lysines, are essential for binding and subsequent activation of p53. This interaction displaces negative regulatory elements within the C-terminal domain, leading to structural stabilization and enhanced DNA binding capabilities of mutant p53 proteins .

Key Findings:

- Binding Affinity : this compound shows a strong binding affinity for various mutant p53 proteins, including His-273 and others found in colon carcinoma cells .

- Restoration of Function : The peptide's ability to restore transcriptional activity correlates with its capacity to bind to the mutant p53 proteins effectively. This restoration is crucial for re-establishing tumor suppressor functions in cancer cells harboring p53 mutations .

Case Studies

- Colon Carcinoma Cells : In studies involving SW480 and Saos-2 cells expressing mutant p53, this compound was shown to precipitate His-273 mutant p53 effectively from cell lysates, demonstrating its capability to interact directly with the protein in a complex cellular environment .

- Mobility Shift Assays : Native gel mobility shift assays confirmed that this compound induces a shift in the mobility of the core domain of p53 when bound, indicating complex formation and functional activation .

Table 1: Summary of Experimental Data on this compound

| Study | Cell Line | Mutant p53 Type | Binding Method | Key Findings |

|---|---|---|---|---|

| Selivanova et al. (1999) | SW480 | His-273 | Western Blot | Efficiently precipitated His-273 mutant p53 |

| Selivanova et al. (1999) | Saos-2 | His-273 | Western Blot | Confirmed binding under tetracycline regulation |

| Mobility Shift Assay | Various | Core Domain | Native Gel Assay | Induced mobility shift indicating complex formation |

Implications for Cancer Therapy

The ability of this compound to reactivate mutant p53 opens avenues for novel therapeutic strategies aimed at restoring the function of this critical tumor suppressor in cancers where it is commonly mutated. Current research is focused on optimizing peptide delivery systems and enhancing the stability and efficacy of this compound in vivo.

Propriétés

IUPAC Name |

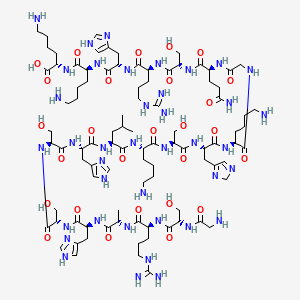

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(2H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C93H157N39O27/c1-48(2)28-61(125-84(151)65(32-53-37-107-47-114-53)128-89(156)69(42-136)132-90(157)70(43-137)131-85(152)62(29-50-34-104-44-111-50)124-74(141)49(3)115-76(143)57(18-12-26-108-92(100)101)121-86(153)66(39-133)117-72(139)33-98)81(148)119-56(16-6-10-24-96)79(146)129-68(41-135)88(155)127-64(31-52-36-106-46-113-52)82(149)118-54(14-4-8-22-94)75(142)110-38-73(140)116-59(20-21-71(99)138)80(147)130-67(40-134)87(154)122-58(19-13-27-109-93(102)103)78(145)126-63(30-51-35-105-45-112-51)83(150)120-55(15-5-9-23-95)77(144)123-60(91(158)159)17-7-11-25-97/h34-37,44-45,47-49,54-70,133-137H,4-33,38-43,46,94-98H2,1-3H3,(H2,99,138)(H,104,111)(H,105,112)(H,107,114)(H,110,142)(H,115,143)(H,116,140)(H,117,139)(H,118,149)(H,119,148)(H,120,150)(H,121,153)(H,122,154)(H,123,144)(H,124,141)(H,125,151)(H,126,145)(H,127,155)(H,128,156)(H,129,146)(H,130,147)(H,131,152)(H,132,157)(H,158,159)(H4,100,101,108)(H4,102,103,109)/t49-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJBUEAWZVGEPM-NIPIXROFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC1=NCN=C1)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CNC=N4)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=NCN=C3)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C93H157N39O27 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2253.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.